Triclopyr triethylamine salt
Overview
Description
Triclopyr triethylamine salt is a synthetic auxin herbicide primarily used for controlling broadleaf weeds and woody plants. It is a selective herbicide, meaning it targets specific types of plants while leaving others, such as grasses, relatively unharmed. This compound is widely used in forestry, agriculture, and residential settings to manage unwanted vegetation .
Mechanism of Action
Target of Action
Triclopyr triethylamine salt, also known as Triclopyr-triethylammonium, is a man-made herbicide used to control both broadleaf and woody plants . It primarily targets broadleaf herbs and woody species . The compound is selective, meaning it only controls certain types of plants . Grasses tend to be less sensitive to Triclopyr than other weeds .
Mode of Action
Triclopyr is a systemic herbicide that affects actively growing plants by mimicking a specific type of plant growth hormone, known as an auxin . It works by mimicking the plant hormone auxin, causing uncontrolled plant growth . This unregulated and uncontrolled growth within a plant leads to its death .
Biochemical Pathways
This compound (TEA) is highly soluble in water and dissociates within one minute to the weak acid, triclopyr . Aquatic photolysis and microbial breakdown are significant degradation pathways for triclopyr .
Pharmacokinetics
Triclopyr is a systemic herbicide, meaning it is absorbed by the leaves and stems of the plant . Once absorbed, Triclopyr is transported throughout the plant using the plant’s vascular system . The average half-life of triclopyr acid in soils is 30 days . Dissipation half lives of triclopyr in water range from 0.5 days to 7.5 days .
Result of Action
The result of Triclopyr’s action is the death of the targeted plant. After absorbing the herbicide, plants die slowly (within weeks) . It causes uncontrolled plant growth and plant death .
Action Environment
Triclopyr breaks down in soil with a half-life between 30 and 90 days . It degrades rapidly in water, and remains active in decaying vegetation for about 3 months . The use of this chemical in areas where soils are permeable, particularly where the water table is shallow, may result in groundwater contamination . Ester and salt forms of triclopyr rapidly turn into the triclopyr acid form in the environment . Most triclopyr is soluble in water, meaning it dissolves easily .
Biochemical Analysis
Biochemical Properties
Triclopyr triethylamine salt is thought to mimic the naturally occurring auxin, Indole Acetic Acid (IAA) . This action appears to involve cell plasticity and nucleic acid metabolism .
Cellular Effects
The exposure to this compound can lead to oxidative injuries in algae, including an increase in malonaldehyde content, cell membrane permeability, and H2O2 levels . Furthermore, the oxidative stress from this compound stimulates a series of antioxidant enzyme activities and their gene expressions .
Molecular Mechanism
It causes uncontrolled plant growth and plant death .
Temporal Effects in Laboratory Settings
In laboratory studies, photolytic processes rapidly degrade this compound, indicating a major role in dissipation from aquatic sites . Subsequent field studies indicate that photolysis has a more limited role in the aquatic degradation, likely due to sunlight attenuation in natural waters, and show that metabolic degradation processes assume a more important role .
Dosage Effects in Animal Models
In animal models, this compound has shown some toxic effects. For example, two generations of male and female rats were fed Triclopyr daily for 10 to 12 weeks before mating . Rats fed moderate doses of Triclopyr for 90 days had changes in their kidneys .
Metabolic Pathways
This compound is degraded by photolysis, microbial metabolism, and hydrolysis to the parent compound, triclopyr acid .
Transport and Distribution
This compound is absorbed through the roots, stems, and leaf tissues, and translocated via apoplastic and symplastic processes, accumulating in the meristematic regions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triclopyr triethylamine salt is synthesized by reacting triclopyr acid with triethylamine. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction can be represented as:
Triclopyr acid+Triethylamine→Triclopyr triethylamine salt
Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactors where triclopyr acid and triethylamine are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to purification processes such as crystallization and filtration to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can participate in substitution reactions, especially when exposed to nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triclopyr acid derivatives, while substitution reactions can produce various triclopyr-based compounds .
Scientific Research Applications
Triclopyr triethylamine salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study herbicide behavior and degradation pathways.
Biology: Employed in experiments to understand plant hormone interactions and growth regulation.
Medicine: Investigated for potential therapeutic uses due to its selective action on plant cells.
Industry: Widely used in agriculture for weed control, forestry for managing underbrush, and residential areas for lawn care
Comparison with Similar Compounds
Triclopyr butoxyethyl ester: Another formulation of triclopyr with similar herbicidal properties.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mode of action.
Clopyralid: Another synthetic auxin herbicide used for controlling broadleaf weeds.
Uniqueness: Triclopyr triethylamine salt is unique due to its selective action on broadleaf and woody plants while being relatively safe for grasses. Its formulation as a triethylamine salt enhances its solubility and effectiveness compared to other forms .
Properties
IUPAC Name |
N,N-diethylethanamine;2-(3,5,6-trichloropyridin-2-yl)oxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3NO3.C6H15N/c8-3-1-4(9)7(11-6(3)10)14-2-5(12)13;1-4-7(5-2)6-3/h1H,2H2,(H,12,13);4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKVVMOXSZIDEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1=C(C(=NC(=C1Cl)Cl)OCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3NO3.C6H15N, C13H19Cl3N2O3 | |
Record name | TRICLOPYR TRIETHYLAMMONIUM SALT | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18242 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034302 | |
Record name | Triclopyr triethylamine salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0034302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Triclopyr triethylammonium salt is a colorless to amber liquid., Colorless to amber liquid; [CAMEO] Grayish-white solid; Formulated as soluble and emulsifiable concentrates, liquid, granular, formulation intermediate, wettable powder, and pellets; [Reference #1] | |
Record name | TRICLOPYR TRIETHYLAMMONIUM SALT | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18242 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Triclopyr-triethylammonium | |
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CAS No. |
57213-69-1 | |
Record name | TRICLOPYR TRIETHYLAMMONIUM SALT | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18242 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Triclopyr triethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57213-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Triclopyr-triethylammonium [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057213691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triclopyr triethylamine salt | |
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Record name | [(3,5,6-trichloro-2-pyridyl)oxy]acetic acid, compound with triethylamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.097 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TRICLOPYR-TRIETHYLAMMONIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB98N76S9A | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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